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Compound of Interest
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Cat. No.: B3026206 Get Quote

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug

development professionals. 4-HO-MPT (4-hydroxy-N-methyl-N-propyltryptamine), also known

as meprocin, is a research chemical. There is a significant lack of formal preclinical toxicology

studies available in the public domain. Therefore, this guide summarizes the limited existing

data and outlines the standard experimental protocols that would be necessary to establish a

comprehensive toxicological profile.

Introduction
4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine and a structural

analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT). Due to its

psychoactive properties, it has appeared on the novel psychoactive substances (NPS) market.

A thorough understanding of its toxicological profile is essential for risk assessment and

potential future research. This guide synthesizes the currently available preclinical data and

provides a framework of standard toxicological assays that would be required for a complete

safety evaluation.

Pharmacological Profile
Pharmacodynamics
The primary pharmacological target of 4-HO-MPT is believed to be the serotonin 5-HT₂A

receptor, where it acts as a partial agonist. This interaction is thought to mediate its psychedelic

effects. The affinity of 4-HO-MPT for various serotonin receptors has been characterized in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3026206?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


some studies, indicating a broader interaction with the serotonergic system. In vivo, 4-HO-MPT

has been shown to induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-

HT₂A receptor activation and hallucinogenic potential.

Table 1: Receptor Binding Affinities and Functional Activity of 4-HO-MPT

Receptor
Binding Affinity (Kᵢ,
nM)

Functional Activity
(EC₅₀, nM)

Efficacy (% of 5-
HT)

5-HT₂A Data Not Available High Potency High Efficacy

5-HT₂C Data Not Available Data Not Available Data Not Available

5-HT₁A Data Not Available Partial Agonist Data Not Available

SERT Data Not Available Data Not Available Data Not Available

Note: Specific quantitative binding and functional data from comprehensive preclinical studies

are largely unavailable. The table reflects the current qualitative understanding.

Metabolism
In vitro studies using human hepatocytes have identified several phase I and phase II

metabolites of 4-HO-MPT. The primary metabolic pathways include N-oxidation and N-

demethylation of the alkylamine side chain, as well as O-glucuronidation and sulfation at the 4-

hydroxyl position of the indole core. The identification of these metabolites is crucial for

developing analytical methods to detect 4-HO-MPT use in forensic and clinical settings.

Proposed Preclinical Toxicological Evaluation
Workflow
A comprehensive preclinical toxicological evaluation of 4-HO-MPT would involve a battery of in

vitro and in vivo studies, following established international guidelines such as those from the

Organisation for Economic Co-operation and Development (OECD).
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A typical preclinical toxicology workflow.

Detailed Experimental Protocols (General)
As specific protocols for 4-HO-MPT are not available, the following sections describe standard

methodologies for key toxicological experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of 4-HO-MPT that is cytotoxic to a cell line in vitro.
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Methodology:

Cell Culture: A suitable cell line (e.g., HepG2, SH-SY5Y) is cultured in 96-well plates to

allow for cell attachment and growth.

Compound Exposure: Cells are treated with a range of concentrations of 4-HO-MPT and

incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well. Metabolically active cells will reduce the yellow MTT to purple

formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan

crystals.

Absorbance Reading: The absorbance is measured using a microplate reader at a

wavelength of ~570 nm.

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control

cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-

response curve.

Acute Oral Toxicity Study (Following OECD Guideline
423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of 4-HO-MPT and to classify the substance

according to the Globally Harmonised System (GHS).[1][2]

Methodology:

Animal Model: Typically, young adult female rats are used.

Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour

light/dark cycle and have access to food and water ad libitum. They are acclimatized for at

least 5 days before the study.
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Dosing: A stepwise procedure is used with a starting dose from one of four fixed levels (5,

50, 300, and 2000 mg/kg body weight). The substance is administered orally by gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Procedure: The test proceeds in a stepwise manner, with the outcome of dosing at one

level determining the next step. If an animal dies, the next animal is dosed at a lower level.

If it survives, the dose for the next animal may be increased.

Endpoint: The test is concluded when a stopping criterion is met, which allows for the

classification of the substance into a GHS toxicity category.

Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 4-HO-MPT.

Methodology:

Animal Model: Male C57BL/6J mice are commonly used.

Compound Administration: 4-HO-MPT is administered via an appropriate route (e.g.,

intraperitoneal or subcutaneous injection).

Observation Period: Immediately after administration, individual mice are placed in an

observation chamber. The number of head twitches (rapid, rotational head movements) is

counted for a defined period (e.g., 30-60 minutes).

Data Analysis: The frequency of head twitches is recorded, and a dose-response curve

can be generated to determine the ED₅₀ (median effective dose) for inducing the

response.

Presumed Signaling Pathway of 4-HO-MPT
As a 5-HT₂A receptor agonist, 4-HO-MPT is expected to activate the Gq/11 signaling cascade.
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Presumed 5-HT₂A receptor signaling pathway for 4-HO-MPT.
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Conclusion
The available data on the toxicological profile of 4-HO-MPT is extremely limited, highlighting a

significant gap in the scientific literature. While its pharmacology is presumed to be similar to

other psychedelic tryptamines acting on the 5-HT₂A receptor, a comprehensive assessment of

its safety is not possible without rigorous preclinical studies. This guide outlines the standard

methodologies that should be employed to characterize the in vitro and in vivo toxicity of 4-HO-

MPT. Such studies are imperative to understand the potential risks associated with this

research chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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